

head-to-head comparison of CP-060S and R56865 in vitro

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Compound of Interest		
Compound Name:	CP-060	
Cat. No.:	B1663458	Get Quote

Head-to-Head In Vitro Comparison: CP-060S and R56865

A Detailed Examination of Two Cardioprotective Agents for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, the development of agents that can protect cardiac tissue from ischemic damage and reperfusion injury is of paramount importance. Among the compounds that have been investigated for their cardioprotective effects, **CP-060**S and R56865 have emerged as molecules of interest due to their distinct mechanisms of action. This guide provides a comprehensive head-to-head in vitro comparison of **CP-060**S and R56865, summarizing key experimental data, detailing methodologies, and visualizing the signaling pathways involved.

At a Glance: Key In Vitro Activities



Parameter	CP-060S	R56865
Primary Target	L-type Voltage-Dependent Ca2+ Channels	Voltage-Gated Na+ Channels
Secondary Target(s)	Delayed K+ Channels, Reactive Oxygen Species	Na+/Ca2+ Exchanger
Ca2+ Channel Inhibition (ED50)	1.7 μM (guinea pig mesenteric arterial cells)[1]	Not a primary target; no significant effect on L-type Ca2+ current[2]
Na+ Channel Inhibition	Minimal effect reported	Concentration-dependent decrease (0.1-10 µM)[2][3]
K+ Channel Inhibition (ED50)	18 μM (delayed K+ channels) [1]	Not reported
Antioxidant Activity	Hydroxyl radical scavenging	Not reported
Effect on Na+/Ca2+ Exchanger	Not reported	Inhibition of spontaneous Ca2+ release mediated by the exchanger

Mechanism of Action: A Tale of Two Channels

CP-060S and R56865 exert their primary effects through the modulation of different ion channels, leading to distinct cellular outcomes.

CP-060S: The Calcium Channel Modulator and Antioxidant

CP-060S primarily acts as a blocker of L-type voltage-dependent Ca2+ channels. This inhibition of calcium influx is a key mechanism in reducing cellular calcium overload, a major contributor to cell death during ischemia and reperfusion. Additionally, **CP-060**S has been shown to possess direct antioxidant properties by scavenging hydroxyl radicals. This dual mechanism of action suggests a comprehensive protective effect against the multifaceted insults of ischemic injury.

R56865: The Sodium Channel and Calcium Homeostasis Regulator



R56865's main mechanism of action is the inhibition of voltage-gated Na+ channels. By blocking the sodium current, R56865 can prevent the intracellular Na+ overload that occurs during ischemia. This, in turn, can indirectly affect intracellular Ca2+ levels by modulating the activity of the Na+/Ca2+ exchanger. Furthermore, R56865 has been shown to directly inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum that is mediated by the Na+/Ca2+ exchanger, providing another layer of control over intracellular calcium homeostasis.

In Vitro Performance Data Ion Channel Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of **CP-060**S and R56865 on key ion channels.

Compound	Channel	Cell Type	Potency (ED50/Concent ration)	Reference
CP-060S	L-type Ca2+ Channel	Guinea Pig Mesenteric Arterial Cells	ED50 = 1.7 μM	
Delayed K+ Channel	Guinea Pig Mesenteric Arterial Cells	ED50 = 18 μM		
R56865	Na+ Channel	Guinea Pig Ventricular Cardiomyocytes	Concentration- dependent decrease (0.1-10 µM)	

Antioxidant and Cellular Protection



Compound	Assay	Cell Type	Effect	Reference
CP-060S	H2O2-induced cytotoxicity	Cultured Rat Cardiac Myocytes	Attenuated at 1 μΜ	
Hydroxyl Radical Scavenging (ESR with DMPO)	N/A	Concentration- dependent decrease in signal intensity		
R56865	Veratridine- induced aftercontractions	Guinea Pig Papillary Muscles	Abolished at 1 μΜ	
Spontaneous Ca2+ release from SR	Guinea Pig Ventricular Myocytes	Inhibited		

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation of the presented data.

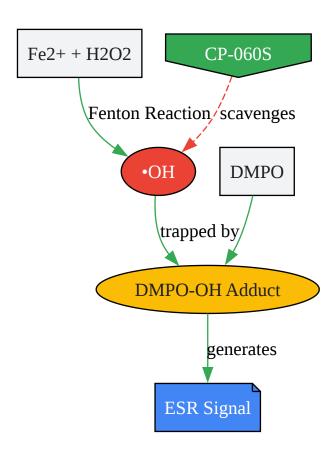
Whole-Cell Patch-Clamp for Ca2+ and Na+ Channel Current Measurement

- Objective: To measure the effect of the compounds on ion channel currents.
- Cell Preparation: Single cells (e.g., mesenteric arterial cells for CP-060S, ventricular cardiomyocytes for R56865) are isolated.
- Recording: The whole-cell patch-clamp technique is used. A glass micropipette forms a highresistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.
- Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate the specific ion current of interest (e.g., using blockers for other channels).

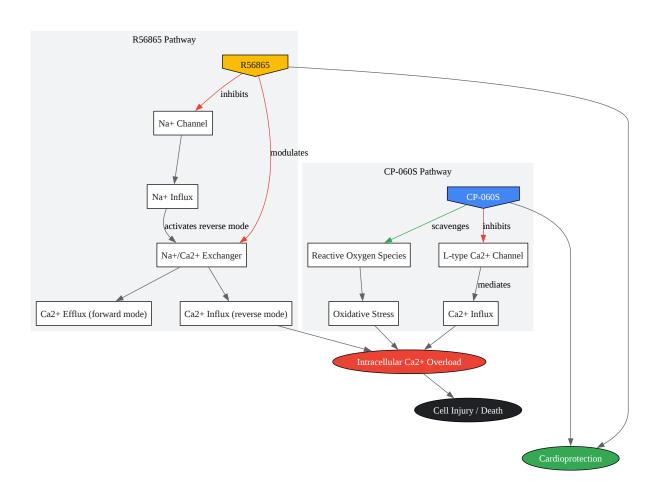


- Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the channel activity.
 For CP-060S, a holding potential of -80 mV and a stimulation frequency of 0.1 Hz were used to determine the ED50 for Ca2+ channel inhibition. For R56865, the blocking effect on the sodium current was more pronounced at less negative holding potentials.
- Data Analysis: The current amplitude is measured before and after the application of the test compound at various concentrations to determine the dose-response relationship and calculate the ED50 or IC50 value.









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